N-[2-(1H-1,3-benzimidazol-1-yl)ethyl]-1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-1,3-benzimidazol-1-yl)ethyl]-1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidinecarboxamide is a complex organic compound that features a benzimidazole moiety, a pyrimidine ring, and a piperidine carboxamide group. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzimidazol-1-yl)ethyl]-1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidinecarboxamide typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives.
Pyrimidine Ring Synthesis: The pyrimidine ring is often synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Coupling Reactions: The benzimidazole and pyrimidine intermediates are then coupled using appropriate linkers and reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzimidazol-1-yl)ethyl]-1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring typically yields N-oxides, while reduction of nitro groups yields amines .
Scientific Research Applications
N-[2-(1H-1,3-benzimidazol-1-yl)ethyl]-1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidinecarboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzimidazol-1-yl)ethyl]-1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidinecarboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like thiabendazole and omeprazole share the benzimidazole core and exhibit similar biological activities.
Pyrimidine Derivatives: Compounds such as 5-fluorouracil and trimethoprim contain the pyrimidine ring and are used in various therapeutic applications.
Uniqueness
N-[2-(1H-1,3-benzimidazol-1-yl)ethyl]-1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidinecarboxamide is unique due to its combination of benzimidazole, pyrimidine, and piperidine moieties, which confer a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C21H26N6O |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-[2-(benzimidazol-1-yl)ethyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C21H26N6O/c1-15-12-16(2)25-21(24-15)26-10-5-6-17(13-26)20(28)22-9-11-27-14-23-18-7-3-4-8-19(18)27/h3-4,7-8,12,14,17H,5-6,9-11,13H2,1-2H3,(H,22,28) |
InChI Key |
OIQPIKDUXJRLEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NCCN3C=NC4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.